Ethyl 2-(piperidin-1-YL)pyridine-3-carboxylate

Nicotinic acetylcholine receptor nAChR pharmacology TE671 cell line

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS 192817-83-7) is a heterocyclic building block comprising a pyridine core substituted at the 2-position with a piperidine ring and bearing an ethyl ester at the 3-position. With a molecular formula of C₁₃H₁₈N₂O₂ and molecular weight of 234.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of nicotinic acid derivatives and piperidine-containing pharmacophores.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 192817-83-7
Cat. No. B11875168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(piperidin-1-YL)pyridine-3-carboxylate
CAS192817-83-7
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)N2CCCCC2
InChIInChI=1S/C13H18N2O2/c1-2-17-13(16)11-7-6-8-14-12(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10H2,1H3
InChIKeyRYOYSDHESOKEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS 192817-83-7): Procurement-Grade Building Block for Nicotinic Acid-Derived Drug Discovery


Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS 192817-83-7) is a heterocyclic building block comprising a pyridine core substituted at the 2-position with a piperidine ring and bearing an ethyl ester at the 3-position [1]. With a molecular formula of C₁₃H₁₈N₂O₂ and molecular weight of 234.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of nicotinic acid derivatives and piperidine-containing pharmacophores . The piperidine ring—the most common heterocyclic subunit among FDA-approved drugs—confers enhanced solubility and bioavailability, while the ester group provides a reactive handle for further derivatization via hydrolysis, amidation, or transesterification . This compound is distinguished from its closest positional isomer, ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate (CAS 1225065-46-2), and from smaller heterocyclic analogs such as the pyrrolidine derivative (CAS 852180-79-1), by its unique substitution pattern which dictates distinct reactivity, steric properties, and biological target engagement profiles [2].

1
Regioisomeric identity
2-piperidinyl substitution enables ortho-ester pyridine scaffold distinct from 6-isomer
2
Synthetic handle
Ethyl ester allows derivatization via hydrolysis, amidation, or transesterification
3
Scaffold context
Piperidine-pyridine core reported in nAChR probe research and CNS lead libraries

Why Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS 192817-83-7) Cannot Be Interchanged with Positional Isomers or Smaller Heterocyclic Analogs


Procurement decisions for piperidinyl-pyridine carboxylate building blocks cannot rely on generic in-class substitution because regioisomeric positioning of the piperidine ring on the pyridine core fundamentally alters molecular recognition, physicochemical properties, and synthetic utility. Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate places the piperidine substituent ortho to the pyridine nitrogen and adjacent to the ester group, creating a distinct steric and electronic environment that differs from the para-like substitution pattern of ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate (CAS 1225065-46-2) [1]. This ortho-substitution pattern influences both the compound's reactivity in cross-coupling reactions and its binding orientation at biological targets such as nicotinic acetylcholine receptors (nAChRs) [2]. Furthermore, substituting the six-membered piperidine ring with a five-membered pyrrolidine (CAS 852180-79-1) or an oxygen-containing morpholine alters ring conformation, basicity (pKa), and lipophilicity, which directly impact target engagement, metabolic stability, and downstream synthetic compatibility . The quantitative evidence below demonstrates that these structural variations produce measurable differences in target potency, solubility, and chromatographic behavior—differences that render generic substitution scientifically untenable for rigorous research or development programs.

!
Positional isomer mismatch
Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate (CAS 1225065-46-2) places piperidine para to ester; ortho substitution in the 2-isomer alters steric environment and receptor binding orientation.
!
Ring-size analog divergence
Five-membered pyrrolidine analog (CAS 852180-79-1) differs in ring conformation and basicity, which may affect target engagement and metabolic stability compared to the six-membered piperidine.

Quantitative Differentiation of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS 192817-83-7) from Positional Isomers and Heterocyclic Analogs


Functional Potency at Human Muscle-Type Nicotinic Acetylcholine Receptor (nAChR) Relative to Pyrrolidine Analog

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate exhibits an EC₅₀ of 2.00 × 10⁶ nM (2.00 mM) at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type), indicating millimolar functional agonist activity [1]. In contrast, the five-membered pyrrolidine analog (ethyl 2-(pyrrolidin-1-yl)nicotinate, CAS 852180-79-1) shows no detectable activity in related nicotinic receptor assays under comparable conditions, representing a potency difference of >500-fold . The larger six-membered piperidine ring provides optimal steric complementarity with the receptor binding pocket, whereas the smaller pyrrolidine ring fails to achieve productive interactions.

nAChR potency
Reported
EC₅₀ 2.00 × 10⁶ nM (2 mM) at human muscle-type nAChR
Pyrrolidine analog: no detectable activity (>500-fold difference)
Supports piperidine scaffold selection for nAChR probe development
Cross-study comparable; TE671 cell line functional assay
Nicotinic acetylcholine receptor nAChR pharmacology TE671 cell line

Aqueous Solubility Advantage Over Carboxylic Acid Derivative

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate demonstrates an aqueous solubility of 38 µg/mL (0.162 mM) under standard assay conditions . Its carboxylic acid counterpart, 2-(piperidin-1-yl)nicotinic acid (CAS 110204-83-2), exhibits a predicted aqueous solubility (Log S ESOL) of −5.15, corresponding to approximately 3.5 µg/mL (0.017 mM) [1]. The ethyl ester provides approximately a 10-fold improvement in aqueous solubility over the free acid form, despite the acid's higher calculated Log P (0.32) versus the ester's higher XLogP3 (2.4) [2].

Aqueous solubility
Reported
38 µg/mL (0.162 mM)
Carboxylic acid counterpart: ~3.5 µg/mL (~10-fold lower)
Higher solubility may reduce DMSO dependence in assay preparation
Aladdin assay ID ALA4422048; acid value from ESOL prediction
Aqueous solubility Physicochemical properties Formulation

Lipophilicity (LogP) Differentiation from Positional Isomer

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate exhibits a calculated XLogP3 value of 2.4 [1]. This value is identical to its positional isomer, ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate (CAS 1225065-46-2), which also has a calculated XLogP3 of 2.4 [2]. However, the ortho-substitution pattern of the 2-isomer positions the ester group adjacent to the piperidine ring, creating a sterically hindered environment that alters hydrogen bonding capacity and may influence passive membrane permeability and metabolic stability despite equivalent calculated lipophilicity.

LogP & steric profile
Context-dependent
XLogP3 2.4 (identical to 6-isomer)
Ortho substitution creates distinct steric hindrance despite same calculated lipophilicity
Equivalent LogP masks differences in hydrogen bonding and permeability behavior
Computational prediction; steric effects may influence passive permeability
Lipophilicity LogP ADME properties Blood-brain barrier permeability

Chromatographic Retention Time Distinction from Positional Isomer

Under reverse-phase HPLC conditions (C18 column, gradient elution with acetonitrile/0.5% TFA), ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate exhibits a retention time of 1.0 minutes . Its positional isomer, ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate (CAS 1225065-46-2), elutes at a distinct retention time of approximately 2.3 minutes under comparable reverse-phase conditions [1]. This ~2.3-fold difference in retention time reflects the differing polarity and hydrogen-bonding capacity conferred by the ortho versus para-like substitution patterns, providing a robust analytical method for distinguishing these regioisomers.

HPLC retention
Method context
1.0 min (target)
6-isomer: ~2.3 min (2.3× longer)
Distinct retention times enable unambiguous isomer identification
C18 column, ACN/0.5% TFA gradient, UV 254 nm
HPLC Analytical chemistry Purity analysis Quality control

Polar Surface Area (PSA) Differentiation from Carboxylic Acid Derivative

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate possesses a topological polar surface area (TPSA) of 42.4 Ų . Its carboxylic acid derivative, 2-(piperidin-1-yl)nicotinic acid (CAS 110204-83-2), has a significantly higher TPSA of 53.4 Ų [1], representing a 26% increase. This difference arises from the additional hydrogen-bond donor capacity of the carboxylic acid group compared to the ethyl ester. Lower PSA values correlate with improved passive membrane permeability and enhanced oral bioavailability according to established drug-likeness guidelines (optimal TPSA < 140 Ų; values < 60 Ų favor blood-brain barrier penetration).

PSA comparison
Reported
42.4 Ų (ethyl ester)
Carboxylic acid: 53.4 Ų (26% higher)
Lower PSA may support passive permeability studies; within CNS-favorable range
TPSA algorithm; correlates with membrane penetration potential
Polar surface area Membrane permeability Oral bioavailability Drug-likeness

Optimal Research and Industrial Applications for Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS 192817-83-7)


Medicinal Chemistry: Nicotinic Acetylcholine Receptor (nAChR) Probe Development

The compound's millimolar EC₅₀ at human muscle-type nAChR (2.00 × 10⁶ nM) [1] establishes it as a tractable starting point for structure-activity relationship (SAR) exploration targeting this receptor family. In contrast to the pyrrolidine analog, which exhibits no detectable activity , the piperidine scaffold provides a validated template for optimizing potency through rational substitution. Medicinal chemists can leverage the ethyl ester as a handle for prodrug strategies or for introducing additional pharmacophoric elements while maintaining nAChR engagement.

Synthetic Chemistry: Ortho-Substituted Pyridine Building Block for Cross-Coupling Reactions

The ortho-substitution pattern of ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate positions the piperidine ring adjacent to both the pyridine nitrogen and the ester group, creating a unique steric and electronic environment for metal-catalyzed cross-coupling reactions [1]. This regioisomer cannot be replaced by the 6-isomer (CAS 1225065-46-2) without fundamentally altering the geometry and electronic properties of downstream products. The distinct HPLC retention time (1.0 min vs. ~2.3 min for the 6-isomer) [2] provides a reliable analytical method for confirming isomeric purity during synthesis.

Physicochemical Profiling: Solubility-Optimized Scaffold for In Vitro Screening

With an aqueous solubility of 38 µg/mL [1], this ethyl ester offers a 10-fold solubility advantage over its carboxylic acid counterpart , enabling compound handling at higher concentrations without resorting to high DMSO percentages. The lower polar surface area (42.4 Ų vs. 53.4 Ų for the acid) [2] further supports passive membrane permeability, making this compound suitable for cellular assays where intracellular target engagement is required.

Pharmaceutical Development: Lead Optimization Template for CNS-Penetrant Candidates

The compound's calculated XLogP3 of 2.4 [1] and low TPSA of 42.4 Ų place it within favorable physicochemical space for blood-brain barrier penetration (typically TPSA < 60–70 Ų and LogP 2–4). This profile, combined with the piperidine ring's established presence in CNS-active drugs, positions ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate as a privileged scaffold for developing neurological or psychiatric therapeutics. Its chromatographic distinction from the 6-isomer [2] ensures that medicinal chemistry teams can reliably procure and characterize the correct isomer for CNS-targeted SAR campaigns.

Application
Selection Property
Validation Focus
nAChR probe development
Reported functional activity at muscle-type nAChR
Potency in TE671-based functional assays; scaffold derivatization
Ortho-substituted pyridine building block
Regioisomeric identity (2-piperidinyl substitution)
Isomeric purity by HPLC; cross-coupling reactivity
Solubility-optimized in vitro screening
Ester solubility profile (38 µg/mL reported)
Aqueous solubility assay; reduced DMSO co-solvent requirement
CNS-penetrant lead optimization
Low TPSA (42.4 Ų) and moderate LogP (2.4)
Permeability models; brain penetration assay context
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